![molecular formula C15H24N2O2 B3147397 benzyl N-(7-aminoheptyl)carbamate CAS No. 62146-64-9](/img/structure/B3147397.png)
benzyl N-(7-aminoheptyl)carbamate
Overview
Description
Benzyl N-(7-aminoheptyl)carbamate is a chemical compound with the formula C15H24N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of carbamate protecting groups. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid or heat. The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of this compound includes a total of 43 bonds . The molecular weight of the compound is 264.36 g/mol . The IUPAC name for the compound is this compound .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . The acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents has been examined, revealing new processes occurring during the cascade condensation of glyoxal with ammonia derivatives .Scientific Research Applications
Qualitative Structure-Metabolism Relationships in Carbamates
Research on carbamates, including structures similar to benzyl N-(7-aminoheptyl)carbamate, highlights the significance of molecular structure in determining metabolic stability. A study by Vacondio et al. (2010) reviewed the metabolic hydrolysis of medicinal carbamates, revealing a trend where the metabolic lability of carbamates decreases with certain structural configurations. This insight is crucial for designing carbamate-based drugs or prodrugs, emphasizing the relevance of this compound's structure to its potential stability and metabolism (Vacondio, Silva, Mor, & Testa, 2010).
Catalytic Reduction of Aromatic Nitro Compounds
Another application area involves the catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO, as reviewed by Tafesh and Weiguny (1996). This research underlines the importance of carbamates in synthesizing valuable chemical intermediates, suggesting potential methodologies that could apply to compounds like this compound for synthesizing industrially relevant materials (Tafesh & Weiguny, 1996).
Supramolecular Chemistry Applications
In the field of supramolecular chemistry, compounds like this compound may find applications similar to benzene-1,3,5-tricarboxamide derivatives. These compounds are known for their ability to self-assemble into nanometer-sized structures, offering opportunities in nanotechnology, polymer processing, and biomedical applications. Cantekin, de Greef, and Palmans (2012) discuss the versatility of such compounds, suggesting that carbamate derivatives could also be exploited for their self-assembling properties and applications in advanced materials and biomedicine (Cantekin, de Greef, & Palmans, 2012).
Non-Phosgene Synthesis of Carbamates
Finally, the non-phosgene synthesis of N-substituted carbamates, including those similar to this compound, represents an important area of green chemistry. Research by Jianpen (2014) summarizes advancements in synthesizing N-substituted carbamates using more environmentally friendly carbonyl reagents. This approach not only offers a safer alternative to traditional phosgene-based methods but also highlights the ongoing search for sustainable and less toxic synthetic routes in chemical manufacturing (Shang Jianpen, 2014).
Mechanism of Action
Target of Action
Benzyl N-(7-aminoheptyl)carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in organic synthesis . The primary targets of this compound are therefore the amine groups present in the molecule that is being synthesized .
Mode of Action
The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection can be removed under relatively mild conditions, such as exposure to strong acid or heat .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the molecule that it is being used to synthesize. In general, the use of a protecting group like this compound allows for more complex molecules to be synthesized, as it prevents unwanted side reactions from occurring .
Pharmacokinetics
Like other carbamates, it is likely to have good solubility in organic solvents .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for the successful synthesis of complex molecules without unwanted side reactions .
Action Environment
The efficacy and stability of this compound, like other carbamates, can be influenced by various environmental factors. These include the pH of the reaction environment, the temperature, and the presence of other reactive species . Careful control of these factors is necessary to ensure the successful use of this compound in organic synthesis .
Safety and Hazards
Future Directions
The future directions for research on benzyl N-(7-aminoheptyl)carbamate could potentially involve further exploration of its synthesis and reactivity. For instance, the acid-catalyzed condensation between benzyl carbamate and glyoxal could be further investigated to discover new processes occurring during the cascade condensation . Additionally, the use of carbamate protecting groups in the synthesis of peptides is an active area of research .
properties
IUPAC Name |
benzyl N-(7-aminoheptyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIGFYCBBIILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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